(4-Tert-butoxyphenyl)acetic acid

Overview

Description

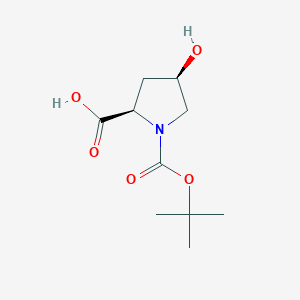

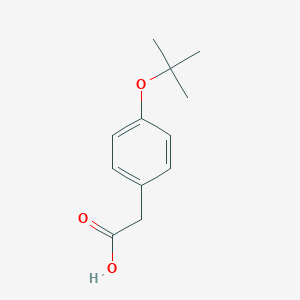

“(4-Tert-butoxyphenyl)acetic acid” is a chemical compound with the molecular formula C12H16O3 . It is also known as 4-Tert-butylphenoxyacetic acid .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with a tert-butyl group and a phenoxyacetic acid group attached to it . The molecular weight of this compound is 208.2536 .Scientific Research Applications

Chemical Synthesis and Reactions

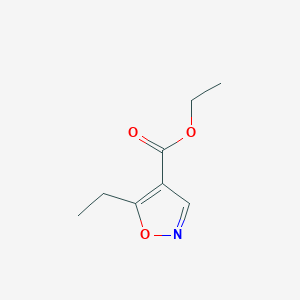

- (4-Tert-butoxyphenyl)acetic acid can be involved in the chlorination of arylisoxazoles, as in the conversion of 3,5-Diarylisoxazoles to 4-chloro derivatives. This process is influenced by the presence of chlorine and hypochlorous acid (Sokolov & Yudintseva, 1973).

Environmental and Analytical Applications

- In environmental sciences, related compounds like 2–4 Dichlorophenoxyacetic acid are used in studies for degradation and mineralization of herbicides, contributing to environmental protection through advanced oxidation processes (Mehralipour & Kermani, 2021).

Electrochemical Studies

- Electrochemical studies involve the investigation of synthetic antioxidants like tert-butylhydroquinone in acetic acid mediums, highlighting the importance of this compound in understanding the oxidation mechanisms of related compounds (Michalkiewicz, Mechanik & Malyszko, 2004).

Medical Research and Diagnosis

- In medical research, derivatives of this compound are used for the capillary gas chromatographic profiling of various metabolites in urine, aiding in the diagnosis of diseases characterized by organic aciduria (Muskiet, Stratingh, Stob & Wolthers, 1981).

Material Science and Adsorption Studies

- Adsorption studies of related compounds like 2,4,5-Trichlorophenoxy acetic acid on nano-composites demonstrate the potential of this compound in the development of pesticide-sensitive materials (Khan & Akhtar, 2011).

Chemical Analysis and Derivatization

- Derivatization studies involving acidic herbicides highlight the analytical applications of this compound in gas chromatography, enhancing the understanding of chemical analysis and detection methods (Rompa, Kremer & Zygmunt, 2004).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 4-tert-BUTOXYPHENYLACETIC ACID is the ruthenium metal . This compound acts as a ligand for ruthenium metal, which is often used as a catalyst in organic reactions .

Mode of Action

4-tert-BUTOXYPHENYLACETIC ACID interacts with its target, the ruthenium metal, by forming ruthenium complexes . These complexes have been shown to be effective catalysts in the asymmetric synthesis of alcohols and terpyridines . The interaction of 4-tert-BUTOXYPHENYLACETIC ACID with ruthenium metal enhances the catalytic activity of the metal, leading to more efficient reactions .

Biochemical Pathways

It is known that the compound plays a role in theasymmetric synthesis of alcohols and terpyridines This suggests that it may influence pathways related to these substances

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-tert-BUTOXYPHENYLACETIC ACID is currently limited. It is known that the compound should be stored at2°C - 8°C , suggesting that it may have specific stability requirements related to temperature.

Result of Action

The result of 4-tert-BUTOXYPHENYLACETIC ACID’s action is the enhanced catalytic activity of ruthenium metal . This leads to more efficient asymmetric synthesis of alcohols and terpyridines . The compound’s action thus has significant implications for organic chemistry, particularly in the synthesis of new oligomers .

Action Environment

The action of 4-tert-BUTOXYPHENYLACETIC ACID is influenced by environmental factors such as temperature. As mentioned earlier, the compound should be stored at 2°C - 8°C , suggesting that its action, efficacy, and stability may be temperature-dependent

Biochemical Analysis

Biochemical Properties

Ruthenium complexes of 4-tert-butoxyphenylacetic acid are catalysts that have been shown to be effective in the asymmetric synthesis of alcohols and terpyridines . This complex has been shown to interact with ruthenium metal, which is often used as a catalyst in organic reactions . The use of this catalyst has led to advances in the field of organic chemistry, specifically the synthesis of new oligomers .

Molecular Mechanism

The molecular mechanism of 4-tert-butoxyphenylacetic acid primarily involves its role as a ligand for ruthenium metal . As a ligand, it can bind to ruthenium metal and form a complex that acts as a catalyst in organic reactions . This catalytic activity can lead to changes in the synthesis of certain biomolecules, potentially influencing gene expression and other cellular processes .

Properties

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-12(2,3)15-10-6-4-9(5-7-10)8-11(13)14/h4-7H,8H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKDCCGWJZGTHPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00565260 | |

| Record name | (4-tert-Butoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00565260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135066-21-6 | |

| Record name | (4-tert-Butoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00565260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-2-[(2S,3R,4S,6R)-2-hydroxy-3,4-dimethoxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexylidene]acetonitrile](/img/structure/B162361.png)